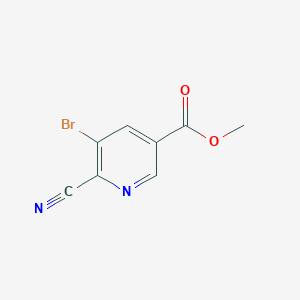

Methyl 5-bromo-6-cyanopyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

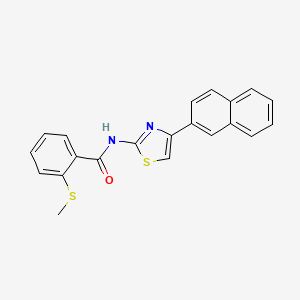

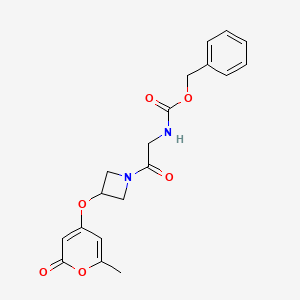

Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-6-cyanopyridine-3-carboxylate” is 1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like pinacol boronic esters have been used in various chemical reactions . Protodeboronation of these esters has been reported, utilizing a radical approach .Physical and Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature .Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid in an ionic liquid was investigated. This process avoids the use of volatile and toxic solvents and catalysts, showing a potential application in green chemistry and carbon capture technologies (Feng et al., 2010).

Synthesis of Ligands

The synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid from 5′-methyl-6-bromo-2,2′-bipyridine was described. These ligands are well-suited for the complexation of lanthanide(III) cations, suggesting applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Heterocyclic Scaffold Assembly

The reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli-type compounds under heating in DMF, leading to the assembly of tetra- and pentacyclic heterocyclic scaffolds, was explored. This method shows potential for the development of new antibacterial and antifungal agents (Lebedyeva et al., 2012).

Synthesis of Cyanouridines

A convenient route for the synthesis of 5-cyanouridine and its derivatives was developed, highlighting the versatility of cyanopyridines in nucleoside chemistry. This method could be beneficial for the synthesis of novel nucleoside analogs with potential therapeutic applications (Inoue & Ueda, 1978).

Crystal Structure and Cytotoxicity

The synthesis and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were reported, along with its cytotoxicity evaluation. This study provides insights into the design of novel compounds with potential applications in drug development and medicinal chemistry (Anuradha et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used as a substrate in palladium-catalyzed arylation reactions .

Mode of Action

The mode of action of Methyl 5-bromo-6-cyanopyridine-3-carboxylate involves its interaction with palladium catalysts in arylation reactions . In these reactions, the compound can form new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Biochemical Pathways

The biochemical pathways affected by This compound are related to the Suzuki–Miyaura cross-coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and it involves the transmetalation of organoboron reagents .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily seen in its role as a substrate in palladium-catalyzed arylation reactions . The compound’s interaction with the palladium catalyst leads to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature . Additionally, the presence of a palladium catalyst is crucial for its role in arylation reactions .

Propriétés

IUPAC Name |

methyl 5-bromo-6-cyanopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLHKTKXNRMHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)

![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)

![N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide](/img/structure/B2596669.png)